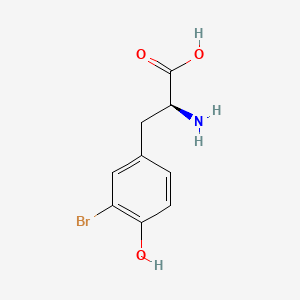
(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzylidene group attached to a phthalazine core, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione typically involves a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2,3-dihydrophthalazine-1,4-dione. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base linkage.
-
Step 1: Preparation of 2-hydroxy-3-methoxybenzaldehyde
Reagents: Vanillin, methanol, and sodium hydroxide.
Conditions: The reaction is conducted at room temperature, followed by acidification to obtain the aldehyde.
-
Step 2: Condensation Reaction
Reagents: 2-hydroxy-3-methoxybenzaldehyde and 2,3-dihydrophthalazine-1,4-dione.
Conditions: The mixture is refluxed in ethanol for several hours, leading to the formation of the desired compound.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the Schiff base to the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological macromolecules such as DNA and proteins. This makes it a candidate for further research in drug development and molecular biology.
Medicine
Preliminary research suggests that derivatives of this compound may exhibit pharmacological activities, including antimicrobial and anticancer properties. These activities are attributed to its ability to interfere with cellular processes and molecular pathways.
Industry
In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers and dyes. Its stability and reactivity are advantageous in various manufacturing processes.
Mechanism of Action
The mechanism by which (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The Schiff base linkage allows it to form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit biological pathways.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
(E)-2-hydroxy-3-methoxybenzylideneamino derivatives: These compounds share the benzylideneamino group but differ in the core structure.
Phthalazine derivatives: Compounds with similar phthalazine cores but different substituents.
Uniqueness
(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione is unique due to the combination of its benzylidene and phthalazine moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other related compounds, making it a valuable subject for further research and application development.
Properties
IUPAC Name |
5-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-23-12-7-2-4-9(14(12)20)8-17-11-6-3-5-10-13(11)16(22)19-18-15(10)21/h2-8,20H,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGKJUFCKDORAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC3=C2C(=O)NNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)

![5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2940402.png)
![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2940406.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2940410.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)
![(E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2940412.png)
![8-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2940414.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2940418.png)

![1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2940420.png)
![5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2940421.png)
